molecular formula C21H18N4O B5114205 N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide

Cat. No.: B5114205
M. Wt: 342.4 g/mol
InChI Key: OSRJLKNZIRRZIJ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a benzotriazole ring substituted with a 4-methylphenyl group and a phenylacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide typically involves the reaction of 4-methylphenylhydrazine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized to form the benzotriazole ring, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes or proteins.

    Industry: Utilized as a stabilizer in polymers and as a UV absorber in coatings and plastics.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins by binding to their active sites, thereby blocking their activity. The benzotriazole ring is known to interact with metal ions, which can influence the compound’s activity in various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a benzotriazole ring with a phenylacetamide moiety makes it particularly effective in applications requiring UV absorption and stabilization .

Properties

IUPAC Name

N-[2-(4-methylphenyl)benzotriazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-7-10-18(11-8-15)25-23-19-12-9-17(14-20(19)24-25)22-21(26)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRJLKNZIRRZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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